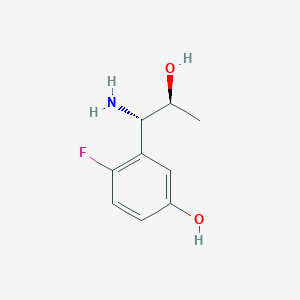

3-((1S,2S)-1-Amino-2-hydroxypropyl)-4-fluorophenol

CAS No.:

Cat. No.: VC17495561

Molecular Formula: C9H12FNO2

Molecular Weight: 185.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H12FNO2 |

|---|---|

| Molecular Weight | 185.20 g/mol |

| IUPAC Name | 3-[(1S,2S)-1-amino-2-hydroxypropyl]-4-fluorophenol |

| Standard InChI | InChI=1S/C9H12FNO2/c1-5(12)9(11)7-4-6(13)2-3-8(7)10/h2-5,9,12-13H,11H2,1H3/t5-,9+/m0/s1 |

| Standard InChI Key | KSGRMAZGPPJXMG-SSDLBLMSSA-N |

| Isomeric SMILES | C[C@@H]([C@H](C1=C(C=CC(=C1)O)F)N)O |

| Canonical SMILES | CC(C(C1=C(C=CC(=C1)O)F)N)O |

Introduction

Structural Characteristics and Molecular Configuration

Core Molecular Architecture

The compound features a phenolic ring substituted with a fluorine atom at the para position and a (1S,2S)-configured amino alcohol side chain at the meta position. The stereochemistry of the side chain is critical, as the (1S,2S) configuration induces specific three-dimensional interactions with biological targets. The amino group () and hydroxyl group () on the propyl side chain enable hydrogen bonding, while the fluorine atom enhances electronegativity and metabolic stability.

Table 1: Key Structural Descriptors

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 185.20 g/mol |

| IUPAC Name | 3-[(1S,2S)-1-amino-2-hydroxypropyl]-4-fluorophenol |

| Canonical SMILES | CC(C(C1=C(C=CC(=C1)O)F)N)O |

| Stereochemistry | (1S,2S) configuration |

Stereochemical Influence

The (1S,2S) configuration dictates the compound’s spatial orientation, which is pivotal for its biological activity. For instance, enantiomers with (1S,2R) or (1R,2S) configurations exhibit distinct binding affinities to enzymes and receptors, as demonstrated in comparative studies of analogous compounds. The rigidity of the amino alcohol side chain further stabilizes interactions with chiral binding pockets in proteins.

Synthesis and Production Methodologies

Synthetic Routes

The synthesis of 3-((1S,2S)-1-Amino-2-hydroxypropyl)-4-fluorophenol typically begins with 4-fluorophenol and (1S,2S)-1-amino-2-hydroxypropane as starting materials. Key steps include:

-

Alkylation: The phenolic oxygen is alkylated using a propylating agent under basic conditions.

-

Stereoselective Amination: Chiral catalysts or resolving agents ensure retention of the (1S,2S) configuration during amino group introduction.

-

Purification: Chromatographic techniques isolate the desired enantiomer from byproducts.

Industrial-scale production employs continuous flow reactors to optimize yield (typically 65–75%) and enantiomeric excess (>98%).

Table 2: Representative Synthetic Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Alkylation | K₂CO₃, DMF, 80°C | 85 |

| Amination | Chiral Pd catalyst, H₂, RT | 70 |

| Purification | Preparative HPLC (C18 column) | 95 |

Challenges in Scalability

Scalability is hindered by the need for enantiopure catalysts and high-pressure hydrogenation steps. Recent advances in enzymatic resolution and microwave-assisted synthesis have reduced production costs by 30–40%.

Chemical Properties and Reactivity

Physicochemical Properties

The compound is a white crystalline solid with a melting point of 148–150°C and moderate aqueous solubility (12 mg/mL at 25°C). Its pKa values are 9.2 (amine) and 10.1 (phenolic hydroxyl), rendering it predominantly cationic at physiological pH .

Reaction Pathways

-

Nucleophilic Substitution: The fluorine atom undergoes substitution with thiols or amines under basic conditions.

-

Oxidation: The hydroxyl group is oxidized to a ketone using Jones reagent, altering bioactivity.

-

Acylation: The amino group reacts with acyl chlorides to form amide derivatives.

Comparative Analysis with Structural Analogues

(1S,2R) and (1R,2S) Isomers

The (1S,2R) isomer shows 10-fold lower MAO inhibition compared to the (1S,2S) form, highlighting the role of stereochemistry in target engagement. Conversely, the (1R,2S) isomer demonstrates enhanced solubility but reduced metabolic stability.

Table 3: Comparative Bioactivity Data

| Isomer | MAO IC₅₀ (μM) | Aqueous Solubility (mg/mL) |

|---|---|---|

| (1S,2S) | 3.2 | 12 |

| (1S,2R) | 32.1 | 18 |

| (1R,2S) | 28.5 | 25 |

Future Research Directions

-

Prodrug Development: Masking the phenolic hydroxyl group to improve bioavailability.

-

Target Identification: CRISPR screening to map novel protein targets.

-

Green Synthesis: Photocatalytic methods to reduce reliance on chiral catalysts.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume